(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
(2R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(5-10)4-8-6-11-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOMSQWMIXVGAE-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COC(O1)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]1COC(O1)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 can produce a secondary alcohol.
Scientific Research Applications
Organic Synthesis
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is utilized as a chiral building block in the synthesis of various organic compounds. Its unique dioxolane structure allows for the introduction of chirality into synthetic pathways.
Case Study: Synthesis of Chiral Alcohols
Research has demonstrated its effectiveness in synthesizing chiral alcohols through nucleophilic substitution reactions. For instance, it has been employed to prepare (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane, which is crucial for developing pharmaceutical intermediates .
Medicinal Chemistry
The compound's hydroxyl and ether functional groups make it a candidate for drug development. It serves as a precursor for various pharmacologically active compounds.
Case Study: Antiviral Agents
A study illustrated the use of this compound in synthesizing antiviral agents. The compound's structural features enhance the bioactivity of derivatives developed for targeting viral infections .
Polymer Chemistry
In polymer science, this compound acts as a monomer for producing polyfunctional materials with tailored properties.
Data Table: Polymerization Applications
Mechanism of Action
The mechanism of action of ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and hydroxyl group play key roles in these interactions, facilitating binding and subsequent chemical transformations. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as the dioxolane ring, branched alkyl chains, or chiral centers. Key differences lie in substituents, stereochemistry, and functional groups, which impact reactivity, stability, and biological activity.
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methylthio)propanoate (Compound 10a)
- Structure : Similar dioxolane ring but includes a thioglycerol linker and a Boc-protected amine.
- Applications: Used in Toll-like receptor-2 agonistic diacylthioglycerol lipopeptides. The thioglycerol group enhances hydrophilicity compared to the target compound’s propanol chain .
- Synthesis : Synthesized via thioether linkage formation, differing from the target compound’s typical ketalization or Grignard reactions.
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2,2-diphenylpropanenitrile (Compound 43)
- Structure: Retains the dioxolane ring but substitutes the propanol chain with a diphenyl-nitrile group.
- Stereochemistry : The (R,R) configuration matches the target compound, but the nitrile and diphenyl groups introduce steric hindrance, reducing solubility in polar solvents .
- Synthesis : Prepared via HF-mediated deprotection, a harsher method compared to the target compound’s milder hydrolysis conditions .
(3αR,4R,6αS)-5-Benzyl-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydro-3αH-[1,3]dioxolo[4,5-c]pyrrole
Physicochemical Properties
Key Observations :
- The target compound’s density and boiling point align with dioxolane-containing analogs, but chirality differentiates it from achiral derivatives like 3-(diethylamino)-2,2-dimethyl-propan-1-ol.
- Thioglycerol derivatives (e.g., Compound 10a) likely exhibit higher polarity due to sulfur and ester groups .
Biological Activity
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol, also known by its CAS number 14347-78-5, is a compound with significant biological activity. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : 174.24 g/mol
- Structural Features : The compound contains a dioxolane ring which contributes to its biological activity through interactions with biological macromolecules.
Research indicates that compounds similar to this compound exhibit various biological activities due to their ability to interact with cellular pathways. The dioxolane structure is known for its role in enhancing the solubility and bioavailability of drugs.
-
Antiviral Properties :
- The compound is a precursor for nucleoside analogs that have shown efficacy against viral infections such as HIV and Hepatitis B virus (HBV) .
- Studies have demonstrated that derivatives of dioxolane compounds can inhibit viral replication by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.
- Cytotoxicity :
- Solvent Properties :
Synthesis
The synthesis of this compound typically involves the following steps:
-
Starting Materials :
- (R)-(+)-2,2-Dimethyl-1,3-dioxolane and appropriate alcohols or amines.
-
Reaction Conditions :
- The reaction is often carried out under reflux conditions in non-polar solvents like toluene to facilitate the formation of the desired product.
-
Purification :
- Post-reaction, the crude product is purified using techniques such as column chromatography.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral activities of nucleoside analogs derived from dioxolane compounds. The findings suggested that these compounds could effectively inhibit the replication of HIV and HBV in vitro .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted by the Royal Society of Chemistry demonstrated that specific analogs of dioxolane exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Toxicological Profile
The compound exhibits a high gastrointestinal absorption rate and low toxicity profile when evaluated through standard toxicity assays . However, further studies are required to fully understand its long-term effects and safety in clinical applications.
Q & A
Basic: What synthetic strategies are recommended to achieve high enantiomeric purity for (R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol?
Answer:
The synthesis of this chiral diol derivative requires careful control of stereochemistry. A validated approach involves starting from enantiomerically pure precursors, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, as described in a multi-step procedure . Key considerations include:
- Catalyst Selection : Use chiral catalysts or auxiliaries to preserve stereochemical integrity during alkylation or hydroxylation steps.
- Reaction Conditions : Optimize temperature and solvent polarity to minimize racemization. For example, low temperatures (-20°C to 0°C) in aprotic solvents (e.g., THF) are often effective.
- Purification : Flash chromatography or recrystallization with chiral resolving agents can enhance enantiomeric excess (ee).
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Starting Material | (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -20°C to 0°C |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Safety measures must address acute toxicity and respiratory hazards, as inferred from structurally related compounds :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For inhalation risks, use NIOSH-certified respirators (e.g., P95 filters) in poorly ventilated areas .
- First Aid :
- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Rinse with water for 15 minutes; consult a physician if irritation persists .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?
Answer:
Contradictions in data often arise from differences in analytical methods or sample purity. To address this:
Validation Techniques :
- Boiling Point : Use differential scanning calorimetry (DSC) under controlled pressure (e.g., 760 mmHg) .
- Solubility : Conduct gravimetric analysis in solvents like water, ethanol, or DMSO at 25°C .
Purity Assessment : Employ HPLC with a chiral column to confirm ee ≥ 98% before property measurement .
Cross-Referencing : Compare data with peer-reviewed studies or databases like PubChem, avoiding non-academic sources (e.g., BenchChem) .
Advanced: What advanced spectroscopic methods confirm the stereochemistry and stability of this compound?
Answer:
- NMR Spectroscopy :
- ¹H-NMR : Analyze coupling constants (e.g., ) between protons on the dioxolane ring to confirm (R,R) configuration .
- ¹³C-NMR : Chemical shifts near 100–110 ppm indicate acetal carbons in the dioxolane moiety .
- GC-MS : Monitor thermal stability by comparing fragmentation patterns at elevated temperatures (e.g., 250°C) .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Basic: What impurities are commonly observed during synthesis, and how are they characterized?
Answer:
Typical impurities include:
- Diastereomers : Formed due to incomplete stereochemical control. Detect via chiral HPLC with a cellulose-based column .
- Oxidation Byproducts : E.g., ketone derivatives from over-oxidation of the alcohol moiety. Identify using FT-IR (C=O stretch ~1700 cm⁻¹) .
- Residual Solvents : Trace THF or DCM quantified via headspace GC-MS .
| Impurity | Detection Method | Mitigation Strategy |
|---|---|---|
| Diastereomers | Chiral HPLC (98:2 hexane:IPA) | Optimize catalyst loading |
| Oxidation Byproducts | FT-IR | Use inert atmosphere (N₂/Ar) |
Advanced: How do reaction conditions influence the compound’s reactivity in downstream applications (e.g., glycosylation)?
Answer:
The dioxolane ring’s stability under acidic/basic conditions is critical:
- Acidic Conditions : Protons activate the acetal, enabling ring-opening reactions. Monitor pH (optimum: 4–6) to avoid decomposition .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively modify the primary alcohol without affecting the dioxolane .
- Temperature Sensitivity : Above 80°C, thermal degradation generates formaldehyde derivatives; use DSC to identify decomposition onset .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
